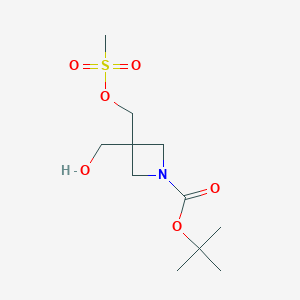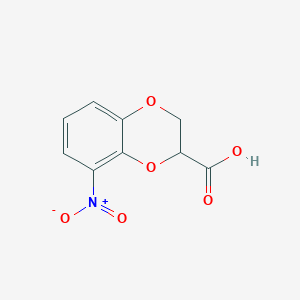
5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid is an organic compound with the molecular formula C9H7NO6 It belongs to the class of benzodioxines, which are characterized by a benzene ring fused with a dioxine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid typically involves the nitration of 2,3-dihydro-1,4-benzodioxine followed by carboxylation. One common method is the nitration of 2,3-dihydro-1,4-benzodioxine using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position. This is followed by carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rates and yields. Additionally, solvent selection is crucial to optimize the solubility of reactants and products, with common solvents including dichloromethane and acetonitrile .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives. Common reagents for this reaction include hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form 5-amino-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Tin(II) chloride, hydrochloric acid
Substitution: Sodium methoxide, methanol
Major Products:
Reduction: 5-Amino-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Substitution: 5-Methoxy-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Applications De Recherche Scientifique
5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The carboxylic acid group can form hydrogen bonds with enzymes, inhibiting their activity and affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
- 5-Amino-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
- 5-Methoxy-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Comparison: 5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid is unique due to the presence of both nitro and carboxylic acid functional groups, which confer distinct reactivity and biological activity. In contrast, 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid lacks the nitro group, resulting in different chemical behavior and applications. The amino and methoxy derivatives exhibit different reactivity patterns and biological activities, making them useful in different contexts .
Propriétés
Numéro CAS |
110683-73-3 |
|---|---|
Formule moléculaire |
C9H7NO6 |
Poids moléculaire |
225.15 g/mol |
Nom IUPAC |
5-nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO6/c11-9(12)7-4-15-6-3-1-2-5(10(13)14)8(6)16-7/h1-3,7H,4H2,(H,11,12) |
Clé InChI |
ZYZABUWHWQQKNQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=C(C=CC=C2O1)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


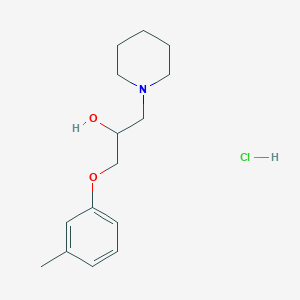


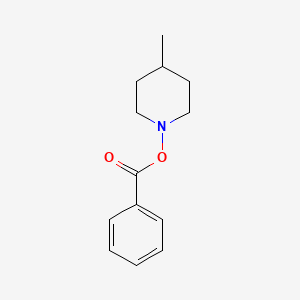

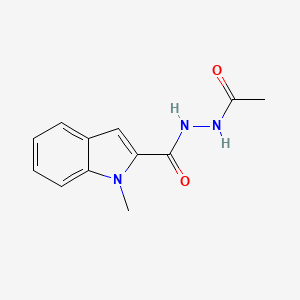
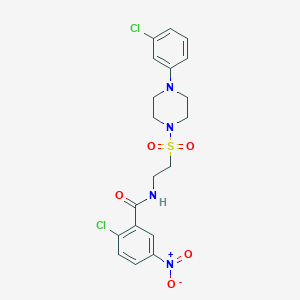

![2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid](/img/structure/B14135528.png)
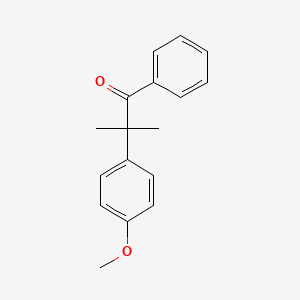

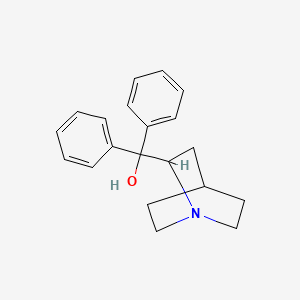
![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)
